2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzenesulfonamide with cyclohexylamine to form 4-(cyclohexylsulfamoyl)phenol.
Etherification: The phenol intermediate is then reacted with 2-bromoethoxybenzene under basic conditions to form 2-[4-(cyclohexylsulfamoyl)phenoxy]ethoxybenzene.
Acetamide Formation: The final step involves the reaction of the ether intermediate with acetic anhydride and ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and acetamide moieties, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated phenoxy and acetamide derivatives.
Scientific Research Applications
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the phenoxy and acetamide moieties may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-ethoxyphenyl)acetamide
- 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide
- 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-ethoxyphenyl)acetamide
Uniqueness
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfamoyl group enhances its stability and lipophilicity, while the phenoxy and acetamide moieties contribute to its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-2-28-21-11-7-6-10-20(21)23-22(25)16-29-18-12-14-19(15-13-18)30(26,27)24-17-8-4-3-5-9-17/h6-7,10-15,17,24H,2-5,8-9,16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBCEOBBGYZDSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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